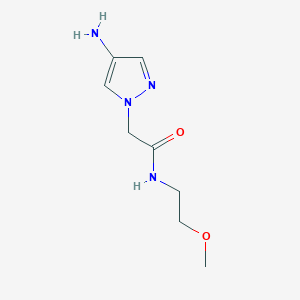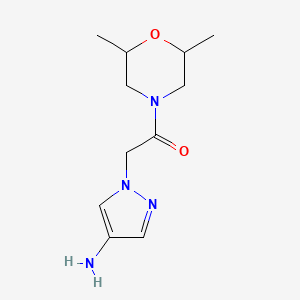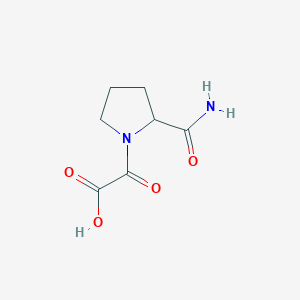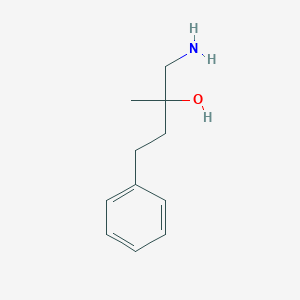
1-Amino-2-methyl-4-phenylbutan-2-ol
説明
“1-Amino-2-methyl-4-phenylbutan-2-ol” is a chemical compound with the molecular weight of 179.26 . It is also known as 4-amino-2-methyl-1-phenylbutan-2-ol . It is usually in the form of an oil .
Molecular Structure Analysis
The IUPAC name for this compound is 4-amino-2-methyl-1-phenyl-2-butanol . The InChI code for this compound is 1S/C11H17NO/c1-11(13,7-8-12)9-10-5-3-2-4-6-10/h2-6,13H,7-9,12H2,1H3 .Physical and Chemical Properties Analysis
The compound is an oil at room temperature . It has a molecular weight of 179.26 .科学的研究の応用
Pharmacological Interactions and Potential for Dependence
- 1-Amino-2-methyl-4-phenylbutan-2-ol may share pharmacological properties with substances like Phenibut, which acts as a psychoactive GABA analogue. Phenibut's misuse potential stems from its sedative effects, highlighting the importance of understanding the pharmacodynamics of structurally similar compounds to mitigate risks of dependence and addiction (Jouney, 2019).
Therapeutic and Biological Insights
- The study of 4-phenylbutyric acid, a compound with a similar phenyl group, reveals its role as a chemical chaperone in alleviating endoplasmic reticulum stress and maintaining proteostasis. This suggests potential therapeutic applications for structurally related compounds in treating diseases associated with protein misfolding (Kolb et al., 2015).
Applications in Biosensors and Electrochemical Detection
- Advances in sensors and biosensors incorporating conducting polymers and molecularly imprinted polymers for the detection of amino acids, including phenylalanine, offer insights into the potential use of this compound in developing precise analytical tools for biomedical and environmental monitoring (Dinu & Apetrei, 2022).
Environmental Impact and Toxicology
- The degradation of acetaminophen, a well-studied pharmaceutical, via advanced oxidation processes, generates a variety of by-products, highlighting the importance of understanding the environmental fate and potential toxicity of synthetic compounds, including those structurally related to this compound. This research underscores the need for assessing the environmental impact and degradation pathways of novel chemical entities (Qutob et al., 2022).
Safety and Hazards
The compound has been classified with the hazard statements H315, H318, and H335 . These statements indicate that the compound causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The compound should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
特性
IUPAC Name |
1-amino-2-methyl-4-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(13,9-12)8-7-10-5-3-2-4-6-10/h2-6,13H,7-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGPGHGYGAIFGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid](/img/structure/B1517798.png)
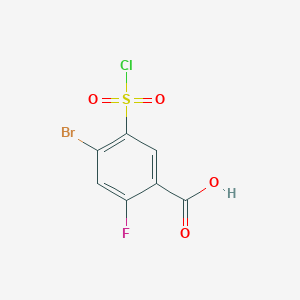
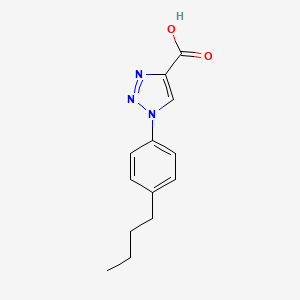

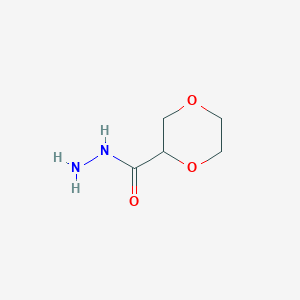



![[(2,2,2-Trifluoroethyl)carbamoyl]formic acid](/img/structure/B1517812.png)
